An In-depth Technical Guide to the Basic Properties of (R)-Piperidin-3-amine Hydrochloride
An In-depth Technical Guide to the Basic Properties of (R)-Piperidin-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Piperidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in a range of biologically active molecules, most notably as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors, such as Alogliptin and Linagliptin, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of the fundamental basic properties of (R)-Piperidin-3-amine hydrochloride, offering detailed data, experimental protocols, and relevant biological context to support research and development activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-Piperidin-3-amine hydrochloride is essential for its effective use in synthesis, formulation, and biological assays. The following tables summarize the key quantitative data available for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 190-195 °C | [2] |
| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | [2] |
Table 2: Predicted Acid Dissociation Constants (pKa)
| Amine Group | Predicted pKa | Reference(s) |
| Piperidine ring amine | ~11.22 (for piperidine) | [3] |
| 3-amino group | ~10.49 | [2] |
Table 3: Solubility Profile
Note: Quantitative solubility data is limited. The descriptive terms are based on available information.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / Partly miscible | [4] |
| Methanol | Slightly soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble (for the Boc-protected analog) | [4] |
Biological Context: Role in DPP-IV Inhibition
(R)-Piperidin-3-amine is a critical pharmacophore for a class of drugs that inhibit Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a transmembrane glycoprotein that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the active levels of these incretins are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.
Below is a diagram illustrating the signaling pathway of DPP-IV and the mechanism of its inhibitors.
Caption: DPP-IV signaling and inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline methodologies for key experiments related to the basic properties of (R)-Piperidin-3-amine hydrochloride.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of the two amine groups in (R)-Piperidin-3-amine hydrochloride.
Caption: Workflow for pKa determination.
Methodology:
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Preparation of Solutions:
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Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
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Prepare a solution of (R)-Piperidin-3-amine hydrochloride in degassed, deionized water at a concentration of approximately 10 mM. Accurately weigh the compound and record the mass.
-
-
Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Place a known volume (e.g., 20 mL) of the (R)-Piperidin-3-amine hydrochloride solution into a beaker with a magnetic stir bar.
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Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
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Begin stirring the solution at a constant rate.
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Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points (inflection points).
-
The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid (the dihydrochloride salt), two pKa values will be determined.
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Determination of Aqueous Solubility by UV/Vis Spectrophotometry
This protocol outlines a method to quantify the aqueous solubility of (R)-Piperidin-3-amine hydrochloride using UV/Vis spectrophotometry. This method is suitable for compounds that possess a chromophore or can be derivatized to absorb UV/Vis light. As piperidine itself has weak UV absorbance, derivatization may be necessary for enhanced sensitivity.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of (R)-Piperidin-3-amine hydrochloride of known concentration in water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
If derivatization is required for UV absorbance, treat all standard solutions and samples with the derivatizing agent under consistent conditions.
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Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation of Saturated Solution:
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Add an excess amount of (R)-Piperidin-3-amine hydrochloride to a known volume of water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the suspension to settle.
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Filter a portion of the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the clear filtrate with water to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation:
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Use the equation of the calibration curve to determine the concentration of the diluted sample.
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Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of the compound.
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Stability-Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the compound and its degradation products, ensuring the purity and stability of the active pharmaceutical ingredient (API).
Caption: Workflow for stability-indicating HPLC method.
Forced Degradation Protocol:
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
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Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.
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Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the compound (in solution and as a solid) to UV and visible light as per ICH guidelines.
HPLC Method Development (A General Approach for a Chiral Amine):
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Column: A chiral stationary phase (CSP) column is often required to separate the (R)- and potential (S)-enantiomer. For achiral degradation products, a standard C18 column may be suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The pH of the buffer can be adjusted to optimize the peak shape of the basic analytes. For chiral separations, polar organic or normal-phase mobile phases may be necessary depending on the column.
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Detection: UV detection is typically used. If the compound has a weak chromophore, a derivatization step or an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be employed.
-
Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]
Conclusion
(R)-Piperidin-3-amine hydrochloride is a fundamentally important building block in modern drug discovery, particularly in the development of treatments for type 2 diabetes. This technical guide has provided a consolidated resource on its core basic properties, including available physicochemical data and detailed experimental protocols for their determination. The inclusion of the biological context and workflows for key analytical procedures aims to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their scientific endeavors. Further experimental determination of the pKa and a comprehensive, quantitative solubility profile will be valuable additions to the scientific literature on this compound.
References
- 1. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINOPIPERIDINE CAS#: 54012-73-6 [chemicalbook.com]
- 3. uregina.ca [uregina.ca]
- 4. Cas 625471-18-3,(S)-3-Amino-1-N-Boc-piperidine | lookchem [lookchem.com]
- 5. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]
- 6. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
